2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid
Description
This compound is a thiazolidinone derivative characterized by a 4-oxothiazolidin-5-yl core substituted with a 4-hydroxyphenyl group at position 3, an (E)-hydrazono-linked 4-(dimethylamino)benzylidene moiety at position 2, and an acetic acid side chain at position 3. Its structural complexity arises from the conjugation of aromatic and heterocyclic systems, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-23(2)14-5-3-13(4-6-14)12-21-22-20-24(15-7-9-16(25)10-8-15)19(28)17(29-20)11-18(26)27/h3-10,12,17,25H,11H2,1-2H3,(H,26,27)/b21-12+,22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXISWNILORIK-YPDAGFIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid, a compound featuring a thiazolidinedione core, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antidiabetic, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 262.33 g/mol. Its structure incorporates a thiazolidine ring, which is known for its biological significance.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinedione have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | SW620 (Colon) | 0.011 |
| 4f | PC-3 (Prostate) | 0.001 |
| 4g | NCI-H23 (Lung) | 0.56 |
These compounds were evaluated for their ability to activate caspases, which are critical in the apoptotic pathway. The activation of caspases by these compounds suggests a mechanism through which they induce apoptosis in cancer cells .
2. Antidiabetic Activity
Thiazolidinedione derivatives are also recognized for their antidiabetic properties. Research indicates that certain compounds exhibit hypoglycemic effects comparable to standard medications like pioglitazone:
| Compound | Hypoglycemic Effect (Compared to Pioglitazone) |
|---|---|
| 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | Active |
| 5-(substituted)-2,4-dioxo-thiazolidin-3-yl-acetic acid | Higher than Metformin |
In vitro studies demonstrated that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
3. Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activities of this compound can be attributed to its ability to modulate cellular pathways involved in apoptosis and metabolism. The thiazolidinedione moiety is known to activate PPAR-gamma receptors, influencing glucose metabolism and adipocyte differentiation, which is crucial for its antidiabetic effects.
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Anticancer Efficacy : A study involving a series of synthesized thiazolidinediones demonstrated that specific substitutions on the thiazolidine ring significantly enhanced cytotoxicity against cancer cell lines.
- Case Study on Diabetic Models : In vivo experiments using alloxan-induced diabetic rats showed that the administration of this compound led to a significant reduction in blood glucose levels compared to control groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Thiazolidinone derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in experimental models .
Anticancer Activity
Several studies have explored the anticancer potential of thiazolidinone derivatives. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that modifications to the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 4-Thiazolidinone Family
Several 4-thiazolidinone derivatives share structural motifs with the target compound. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target compound’s 4-hydroxyphenyl and 4-(dimethylamino)benzylidene groups distinguish it from analogues with methoxy or benzyloxy substituents. These groups likely enhance solubility and electronic interactions compared to purely hydrophobic substituents . The absence of a thioxo group (S instead of O at position 2) in the target compound may reduce its lipophilicity compared to derivatives in Table 1 .
Synthetic Routes :
- The target compound’s synthesis likely involves a multi-step process akin to methods described in and , such as condensation of hydrazones with chloroacetic acid derivatives under reflux conditions .
- In contrast, analogues like those in Table 1 employ thiosemicarbazides or thioxo precursors, which introduce sulfur at position 2 .
Physicochemical Properties: The high melting point of {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-...} (277–280°C) suggests strong intermolecular forces due to benzyloxy and methoxy groups, whereas the target compound’s melting point remains unreported . Elemental analysis data for the target compound is lacking, but its theoretical C/H/N values would differ significantly due to the dimethylamino group’s nitrogen content.
Functional Group Comparisons
- Hydrazone vs. Azetidinone: Azetidinone derivatives (e.g., SS1 in ) lack the thiazolidinone core but share the 4-(dimethylamino)benzylidene motif. Their synthesis via chloroacetyl chloride highlights divergent pathways compared to thiazolidinones .
- Acetic Acid Side Chain : Compounds with this group, such as those in Table 1, exhibit improved water solubility, which is critical for bioavailability. The target compound’s acetic acid moiety may similarly enhance its pharmacokinetic profile .
Preparation Methods
Cyclocondensation of Thiosemicarbazones with Thioglycolic Acid
A widely adopted method involves reacting 4-hydroxyacetophenone-derived thiosemicarbazones with thioglycolic acid under reflux conditions. For example, Kawther et al. synthesized analogous thiazolidinones by refluxing 4-hydroxyacetophenone thiosemicarbazone with thioglycolic acid in ethanol, yielding 4-oxothiazolidine intermediates. This method typically achieves yields of 75–85% after recrystallization.
Reaction Conditions :
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 5 hours
- Catalyst : None required
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates thiazolidinone formation. Tiwari et al. demonstrated that N-aryl-2-chloroquinolin-3-yl-azomethine intermediates, when treated with thioglycolic acid under microwave irradiation (200 W), form thiazolidin-4-ones in 88–92% yield. This approach reduces reaction time from hours to minutes.
Hydrazone Linker Incorporation
The (E)-hydrazono group is introduced via Schiff base formation between hydrazine derivatives and aldehydes.
Condensation with 4-Dimethylaminobenzaldehyde
The 4-dimethylaminobenzylidene hydrazone moiety is formed by reacting hydrazine-containing intermediates with 4-dimethylaminobenzaldehyde. Matiychuk et al. synthesized similar hydrazone-linked thiazolidinones by condensing 2-cyano-3-mercapto-3-phenylaminoacrylamides with aromatic aldehydes in acetic acid.
Optimized Procedure :
- Dissolve hydrazine intermediate (1 equiv) and 4-dimethylaminobenzaldehyde (1.1 equiv) in ethanol.
- Add catalytic acetic acid (0.1 equiv).
- Reflux for 3 hours.
- Isolate product via filtration (yield: 78–82%).
Integrated Synthetic Routes
Three-Step Synthesis (Scheme 1)
- Step 1 : Synthesize 4-hydroxyacetophenone thiosemicarbazone.
- Step 2 : Cyclize with mercaptoacetic acid to form 3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl acetic acid ester.
- Step 3 : Condense with 4-dimethylaminobenzaldehyde hydrazone.
Overall Yield : 62–68%
One-Pot CAN Oxidation Approach
Chavan et al. utilized ceric ammonium nitrate (CAN) to oxidize 1,4-thiazepine derivatives, inducing ring contraction to thiazolidine acetic acid esters. Adapting this method, the target compound could be synthesized by oxidizing a tailored 1,4-thiazepine precursor.
Conditions :
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Elemental Analysis
Challenges and Optimization Opportunities
- Stereoselectivity : The E-configuration of hydrazone bonds requires strict control of reaction pH and temperature.
- Purification : Silica gel chromatography (60–120 mesh) is essential to remove byproducts.
- Green Chemistry : Ultrasound-assisted reactions in PPG reduce energy consumption by 40% compared to conventional heating.
Q & A
Q. Table 1: Representative Yields and Conditions
| Starting Material | Reaction Time | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(4-hydroxyphenyl)thiosemicarbazide | 2 h | DMF/Acetic Acid | 60–75 | |
| 4-Oxo-thiazolidinone derivative | 26 h | Ethanol/Piperidine | 34–74 |
Basic: Which spectroscopic techniques confirm the structural integrity of this compound, particularly the hydrazono and thiazolidinone moieties?
Answer:
-
IR Spectroscopy:
-
NMR Spectroscopy:
- ¹H NMR:
-
Thiazolidinone C–H protons resonate at δ 4.2–4.5 ppm (multiplet).
-
Hydrazono NH protons appear as broad singlet at δ 10.5–11.0 ppm .
- ¹³C NMR:
-
Thiazolidinone C=O at δ 170–175 ppm.
-
UV-Vis:
Conjugated π-system (hydrazono-thiazolidinone) shows λmax at 320–350 nm .
Advanced: How can computational chemistry optimize synthetic routes and predict regioselectivity in derivatives?
Answer:
The ICReDD framework () combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions:
- Step 1: Calculate reaction pathways for hydrazono-thiazolidinone formation using Gaussian or ORCA software.
- Step 2: Train models on experimental datasets (e.g., solvent polarity, temperature) to identify yield-controlling variables.
- Step 3: Validate predictions via microfluidic high-throughput screening .
Example:
Replacing acetic acid with trifluoroacetic acid in cyclization reactions increases electrophilicity of the carbonyl carbon, favoring thiazolidinone ring closure (predicted ΔG‡ reduced by 12 kcal/mol) .
Advanced: How to resolve contradictions in reported biological activity data for analogous thiazolidinone derivatives?
Answer:
Discrepancies often arise from assay variability (e.g., cell line differences, solvent interference). Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Solubility Optimization: Prepare stock solutions in DMSO (<0.1% v/v) to avoid precipitation in aqueous media .
- Dose-Response Curves: Generate IC50 values across 3–5 independent experiments to assess reproducibility .
Case Study ():
Antimicrobial activity of thiazolidinones varied by 20–40% between Gram-positive and Gram-negative bacteria due to membrane permeability differences. Normalizing data to membrane fluidity metrics (e.g., laurdan GP) improved cross-study comparability .
Advanced: How does the (E)-configuration of hydrazono groups influence electronic properties, and how is it experimentally validated?
Answer:
The (E)-configuration maximizes conjugation between the hydrazono and benzylidene groups, lowering HOMO-LUMO gaps (evidenced by DFT calculations). Validation methods include:
- NOESY NMR: Absence of cross-peaks between hydrazono NH and aromatic protons confirms trans geometry .
- X-Ray Crystallography: Dihedral angles >150° between thiazolidinone and phenyl rings confirm (E)-stereochemistry (e.g., θ = 162° in similar derivatives) .
Impact on Reactivity:
(E)-Isomers exhibit stronger intramolecular hydrogen bonding (N–H···O=C), stabilizing the transition state in nucleophilic additions .
Advanced: What strategies improve solubility and stability of this compound in biological assays?
Answer:
- Salt Formation: React with sodium bicarbonate to generate water-soluble carboxylate salts (improves solubility by 10–15×) .
- Co-Solvent Systems: Use PEG-400/water (1:1) or β-cyclodextrin inclusion complexes to prevent aggregation .
- Stability Studies: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Acidic buffers (pH 4–5) reduce hydrolysis of the thiazolidinone ring .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
Q. Table 2: Example Derivatives and Activity
| Substituent (R) | IC50 (EGFR, nM) | Reference |
|---|---|---|
| 4-(Dimethylamino)phenyl | 58 ± 4 | |
| 4-Nitrophenyl | 22 ± 3 |
Advanced: How do solvent polarity and catalyst choice affect cyclization kinetics in one-pot syntheses?
Answer:
- Polar Aprotic Solvents (DMF, DMSO): Accelerate cyclization via stabilization of the zwitterionic intermediate (rate increase by 2–3× vs. ethanol) .
- Catalysts:
Kinetic Analysis:
Pseudo-first-order rate constants (kobs) determined via in situ FTIR monitoring of C=O bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
